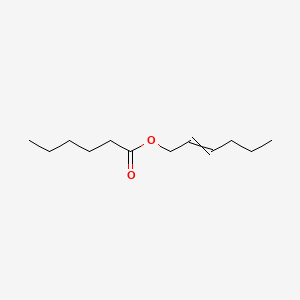

Hex-2-EN-1-YL hexanoate

Description

Properties

IUPAC Name |

hex-2-enyl hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPLEMTXCSYMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC=CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866319 | |

| Record name | Hex-2-en-1-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of Precursor Metabolism and Metabolic Intermediates

The journey to hex-2-en-1-yl hexanoate (B1226103) begins with the release of polyunsaturated fatty acids (PUFAs), primarily linoleic acid (C18:2) and α-linolenic acid (C18:3), from galactolipids in plant cell membranes. nih.govmdpi.com This initial step is catalyzed by lipases. nih.gov The released fatty acids then serve as the primary substrates for the subsequent enzymatic cascade.

The biosynthesis proceeds through a series of metabolic intermediates. Following the action of lipoxygenase (LOX), the fatty acids are converted into their corresponding 13-hydroperoxides. nih.govmdpi.comresearchgate.net These unstable intermediates are then cleaved by hydroperoxide lyase (HPL) to produce C6-aldehydes. nih.govmdpi.comresearchgate.net Specifically, 13-hydroperoxy-linoleic acid yields hexanal, while 13-hydroperoxy-linolenic acid is converted to (Z)-3-hexenal. researchgate.net These aldehydes are the immediate precursors to the corresponding alcohols and, ultimately, the hexenyl esters.

A key intermediate in the formation of the hexanoyl moiety of hex-2-en-1-yl hexanoate is hexanoyl-coenzyme A (CoA). nih.gov Research in Cannabis sativa has shown that hexanoyl-CoA is formed from hexanoate by an acyl-activating enzyme (AAE). nih.gov This suggests a potential pathway where fatty acid breakdown products can be activated for subsequent esterification.

Biochemical Characterization of Key Biosynthetic Enzymes

The conversion of initial precursors to the final ester product is orchestrated by a suite of specialized enzymes.

The final and crucial step in the formation of hex-2-en-1-yl hexanoate is the esterification of a C6 alcohol with a C6 acyl-CoA, a reaction catalyzed by an acyltransferase. In Arabidopsis thaliana, an enzyme named acetyl-CoA:(Z)-3-hexen-1-ol acetyltransferase (CHAT) has been characterized. wikipedia.orgnih.gov This enzyme is a member of the BAHD family of acyltransferases and is responsible for producing (Z)-3-hexen-1-yl acetate (B1210297) from (Z)-3-hexen-1-ol and acetyl-CoA. wikipedia.orgnih.gov While this specific enzyme produces an acetate ester, it demonstrates the catalytic principle. It is highly probable that a related acyltransferase with specificity for hexanoyl-CoA is responsible for the synthesis of hex-2-en-1-yl hexanoate. These acyltransferases can utilize various alcohol and acyl-CoA substrates, leading to the diversity of esters found in plant volatiles. nih.gov

The formation of the C6 alkenyl chain of hex-2-en-1-yl hexanoate is a direct result of the lipoxygenase and hydroperoxide lyase pathway acting on unsaturated fatty acids. nih.govmdpi.comresearchgate.net The double bond in the resulting C6-aldehyde, (Z)-3-hexenal, is introduced by the initial desaturation of the C18 fatty acid precursor.

The reduction of C6-aldehydes to their corresponding C6-alcohols is another critical step, catalyzed by reductases. In Arabidopsis, an NADPH-dependent cinnamaldehyde (B126680) and hexenal (B1195481) reductase (CHR) has been identified. nih.gov This enzyme is responsible for the reduction of hexenals to hexenols, thereby providing the alcohol substrate for the final esterification step. researchgate.netnih.gov The activity of these reductases is significant in modulating the composition of green leaf volatiles and preventing the toxic accumulation of aldehydes. nih.gov

Genetic and Transcriptional Regulation of Biosynthetic Genes

The production of green leaf volatiles, including hex-2-en-1-yl hexanoate, is tightly regulated at the genetic and transcriptional levels, often in response to environmental cues such as herbivory or pathogen attack. pnas.orgnih.govnih.gov The expression of genes encoding key biosynthetic enzymes is induced by these stresses. nih.gov

For instance, studies in Arabidopsis have shown that the transcript levels of the CHAT gene, encoding the acetyltransferase responsible for (Z)-3-hexen-1-yl acetate formation, increase significantly following mechanical wounding. nih.gov This transcriptional activation leads to a subsequent increase in enzyme activity. nih.gov

Furthermore, the regulation of biosynthetic pathways can be complex, involving transcription factors that modulate the expression of multiple genes within the pathway. nih.gov For example, in the context of alkane biosynthesis, which shares precursors with fatty acid-derived volatiles, transcription factors like MYB96 have been shown to regulate the expression of key enzymes. oup.com Post-transcriptional gene silencing mechanisms, involving small interfering RNAs (siRNAs), have also been implicated in controlling the levels of biosynthetic gene expression. oup.com

Comparative Analysis of Biosynthetic Routes Across Biological Systems

While the fundamental biosynthetic pathway for green leaf volatiles is conserved across many higher plants, there are variations in the specific enzymes and regulatory mechanisms employed.

In higher plants, the biosynthesis of green leaf volatiles is a well-established branch of the oxylipin pathway. nih.govmdpi.comresearchgate.net Upon tissue damage, the rapid release and oxygenation of fatty acids by lipoxygenase (LOX) and subsequent cleavage by hydroperoxide lyase (HPL) leads to the formation of C6-aldehydes. nih.govmdpi.comresearchgate.netpnas.org These aldehydes can then be reduced to alcohols by alcohol dehydrogenases (ADHs) or reductases, and subsequently esterified by acyltransferases to form a variety of esters, including hexenyl acetates and hexenyl hexanoates. mdpi.comresearchgate.net The specific composition of the emitted GLV blend can vary between plant species and in response to different stressors. researchgate.net The genetic modification of GLV biosynthesis, for example by overexpressing or silencing the HPL gene, has been shown to alter a plant's resistance to herbivores and pathogens, highlighting the ecological importance of this pathway. pnas.orgnih.gov

Insect Pheromone and Semiochemical Biosynthesis

Hex-2-en-1-yl hexanoate has been identified as a significant semiochemical, or signaling chemical, in the insect world. Specifically, (E)-2-Hexenyl hexanoate serves as an alarm pheromone for the bean bug Riptortus clavatus. nih.gov The biosynthesis of this ester in insects is derived from fatty acid metabolism, a common origin for many lepidopteran and heteropteran pheromones. frontiersin.orgnih.govnih.gov The formation of this C12 ester involves the convergence of two distinct biosynthetic branches to create its two C6 components: a hexanoate (caproate) moiety and a hex-2-en-1-ol moiety.

The general pathway for fatty acid-derived pheromones in insects begins with the de novo synthesis of saturated fatty acids from acetyl-CoA, a process catalyzed by acetyl-CoA carboxylase and fatty acid synthase (FAS). frontiersin.orgnih.gov For hex-2-en-1-yl hexanoate, this initial pathway produces the hexanoyl-CoA precursor.

The alcohol portion, (E)-2-hexen-1-ol, is a C6 unsaturated alcohol. Its formation can follow pathways analogous to the production of "green leaf volatiles" (GLVs). This process often starts with polyunsaturated fatty acids like linoleic or linolenic acid. nih.gov A key enzyme, lipoxygenase (LOX), introduces an oxygen molecule, leading to the formation of a hydroperoxide. This intermediate is then cleaved by a hydroperoxide lyase (HPL) into smaller aldehyde fragments. Subsequent reduction of the resulting C6 aldehyde, (E)-2-hexenal, by an alcohol dehydrogenase (ADH) yields (E)-2-hexen-1-ol. nih.gov

The final step in the biosynthesis of the pheromone is the esterification of the (E)-2-hexen-1-ol with the hexanoyl group from hexanoyl-CoA. This reaction is typically catalyzed by a specialized enzyme known as an alcohol acyltransferase (AAT), which facilitates the transfer of the acyl group to the alcohol, forming the final ester product and releasing coenzyme A.

Table 1: Proposed Biosynthetic Pathway of (E)-2-Hexenyl Hexanoate in Insects

| Reaction Step | Precursor(s) | Key Enzyme(s) | Product |

| Acid Moiety Formation | Acetyl-CoA, Malonyl-CoA | Fatty Acid Synthase (FAS) | Hexanoyl-CoA |

| Alcohol Moiety Formation | Linoleic/Linolenic Acid | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL), Alcohol Dehydrogenase (ADH) | (E)-2-Hexen-1-ol |

| Esterification | Hexanoyl-CoA, (E)-2-Hexen-1-ol | Alcohol Acyltransferase (AAT) | (E)-2-Hexenyl Hexanoate |

Microbial Biotransformation and De Novo Synthesis Pathways

The production of insect pheromones like hex-2-en-1-yl hexanoate in microbial systems presents a sustainable and scalable alternative to chemical synthesis. researchgate.net Engineered microorganisms, particularly the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, have been developed as cell factories for producing various fatty acid-derived molecules. frontiersin.orgdtu.dk The de novo synthesis of hex-2-en-1-yl hexanoate in such a system requires the engineering of metabolic pathways to produce and combine the necessary hexanoic acid and hex-2-en-1-ol precursors.

The synthesis of the hexanoate precursor, hexanoyl-CoA, has been a significant focus of metabolic engineering. d-nb.info While yeast primarily produces C16 and C18 fatty acids, strategies have been developed to generate medium-chain fatty acids like hexanoic acid. frontiersin.orgresearchgate.net One primary approach is the introduction of a heterologous reverse β-oxidation (rBOX) pathway. d-nb.info This pathway effectively reverses the fatty acid degradation process, starting from acetyl-CoA and sequentially adding two-carbon units to build the six-carbon chain of hexanoyl-CoA. Alternatively, the native type I fatty acid synthase (FAS) in yeast can be engineered to favor the production and release of shorter C6 chains. d-nb.info

To produce the alcohol precursor, (E)-2-hexen-1-ol, further engineering is required. The hexanoyl-CoA produced via the rBOX or modified FAS pathway can be shunted towards alcohol production. This involves introducing two key enzymes:

A desaturase capable of introducing a double bond at the second carbon position of the C6 acyl chain.

A fatty acyl-CoA reductase (FAR) that reduces the resulting (E)-2-hexenoyl-CoA to (E)-2-hexen-1-ol. oup.com

Once both the hexanoic acid (or its activated CoA form) and (E)-2-hexen-1-ol are synthesized within the microbial cell, a final condensation step is needed. The co-expression of an alcohol acyltransferase (AAT) or a similar ester-forming enzyme catalyzes the esterification of the two precursors to yield the final product, hex-2-en-1-yl hexanoate.

Table 2: Engineered De Novo Synthesis of Hex-2-en-1-yl Hexanoate in Yeast

| Metabolic Goal | Pathway | Key Engineered Enzyme(s) | Precursor Input | Product Output |

| Hexanoic Acid Precursor | Reverse β-Oxidation (rBOX) | Heterologous rBOX enzyme cassette | Acetyl-CoA | Hexanoyl-CoA |

| Hexenol Precursor | Fatty Acid Modification | Desaturase, Fatty Acyl-CoA Reductase (FAR) | Hexanoyl-CoA | (E)-2-Hexen-1-ol |

| Final Ester Synthesis | Esterification | Alcohol Acyltransferase (AAT) | Hexanoyl-CoA, (E)-2-Hexen-1-ol | Hex-2-en-1-yl hexanoate |

Chemical Ecology: Interrogating Roles in Interspecies Interactions

Phyto-Chemical Signaling in Plant-Herbivore and Plant-Pathogen Interactions

Herbivore-induced plant volatiles (HIPVs) are a key component of plant defense, and Hex-2-en-1-yl hexanoate (B1226103) is among the compounds emitted by plants in response to herbivory. When plants are attacked by insects, they release a blend of volatile organic compounds that can act as a distress signal.

Research on tea plants (Camellia sinensis) infested with larvae of the tea black tussock moth, Dasychira baibarana, has shown a significant increase in the emission of a variety of volatiles, including (Z)-3-hexenyl hexanoate. oup.com Similarly, tomato plants (Solanum lycopersicum) infested with the tomato leaf miner, Tuta absoluta, have been found to emit hexenyl hexanoate as part of their induced volatile profile. nih.gov This induction of volatile emission is a critical first step in a cascade of ecological interactions. While the primary function of these emissions is often defensive, they can also be exploited by other organisms in the ecosystem.

The emission of Hex-2-en-1-yl hexanoate by herbivore-damaged plants serves as a crucial element of indirect plant defense. These volatile cues can attract the natural enemies of the herbivores, thereby reducing pest pressure on the plant.

In the case of tea plants infested with Ectropis obliqua caterpillars, the emitted volatiles, which include (Z)-3-hexenyl hexanoate, are attractive to both virgin and mated female E. obliqua moths. researchgate.net This attraction can lead to increased oviposition on already infested plants, which may seem counterintuitive for the plant. However, these same volatile cues can also be used by predators and parasitoids to locate their prey. For instance, studies on various plant-herbivore systems have demonstrated that green leaf volatiles (GLVs), a class of compounds that includes hexenyl esters, are instrumental in attracting natural enemies. frontiersin.org

The following table summarizes the role of Hex-2-en-1-yl hexanoate in the indirect defense of specific plants:

| Plant Species | Herbivore | Role of Hex-2-en-1-yl hexanoate |

| Tea (Camellia sinensis) | Dasychira baibarana | Attracts female moths. oup.comresearchgate.net |

| Tomato (Solanum lycopersicum) | Tuta absoluta | Part of the herbivore-induced volatile blend. nih.gov |

Insect Chemo-communication: Pheromone and Kairomone Function

Hex-2-en-1-yl hexanoate has been identified as a key component of the pheromone systems of several insect species, functioning as both an alarm and a sex pheromone.

In the bean bug, Riptortus clavatus, (E)-2-Hexenyl hexanoate has been identified as an alarm pheromone. researchgate.net When released, this compound elicits a dispersive behavior in both adult and larval stages of the bug. In another hemipteran, the green mirid Creontiades dilutus, (E)-2-hexenyl hexanoate is a component of the female-produced sex pheromone. nwafu.edu.cnresearchgate.net Field trapping experiments have shown that a specific blend of hexyl hexanoate and (E)-2-hexenyl hexanoate is attractive to males. nwafu.edu.cnresearchgate.net

The table below details the pheromonal function of Hex-2-en-1-yl hexanoate in different insect species:

| Insect Species | Pheromone Type | Isomer | Behavioral Response |

| Bean bug (Riptortus clavatus) | Alarm Pheromone | (E)-2-Hexenyl hexanoate | Dispersive behavior in adults and larvae. researchgate.net |

| Green mirid (Creontiades dilutus) | Sex Pheromone | (E)-2-Hexenyl hexanoate | Component of female-produced blend that attracts males. nwafu.edu.cnresearchgate.net |

| Tea black tussock moth (Dasychira baibarana) | Kairomone | (Z)-3-Hexenyl hexanoate | Attracts female moths to infested tea plants. oup.comresearchgate.net |

The detection of semiochemicals like Hex-2-en-1-yl hexanoate by insects is a complex process that begins with the binding of the volatile molecule to olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons. While research specifically targeting the olfactory receptors for Hex-2-en-1-yl hexanoate is limited, studies on related compounds and modeling approaches provide insights into this process.

Electrophysiological studies, such as electroantennography (EAG), have demonstrated that the antennae of certain insects are sensitive to hexenyl hexanoate. For example, female tea black tussock moths, Dasychira baibarana, exhibit significant EAG responses to (Z)-3-hexenyl hexanoate. oup.comresearchgate.net This indicates the presence of olfactory receptors on their antennae capable of detecting this compound. Similarly, the antennae of female tomato leaf miners, Tuta absoluta, also respond to hexenyl hexanoate. nih.gov

Molecular modeling studies have begun to explore the interactions between hexenyl esters and odorant binding proteins (OBPs), which are thought to transport volatile molecules through the sensillar lymph to the olfactory receptors. One such study investigated the binding of (Z)-3-hexenyl hexanoate with an OBP from the beetle Amaladera sp. (AmalOBP8), providing a computational model of the binding pocket. nwafu.edu.cn While direct experimental data on the specific olfactory receptors for Hex-2-en-1-yl hexanoate and the subsequent signal transduction cascade are still emerging, these computational and electrophysiological findings provide a foundation for future research in this area.

The release of Hex-2-en-1-yl hexanoate has significant ecological consequences, influencing the behavior of organisms across multiple trophic levels and shaping community dynamics. As a herbivore-induced plant volatile, it can create a complex web of interactions.

The attraction of natural enemies to the source of the volatile is a classic example of a tritrophic interaction that benefits the plant. mdpi.com However, the same chemical cue can be used by herbivores to locate host plants, a phenomenon known as kairomonal attraction. For example, virgin and mated female Ectropis obliqua moths are attracted to the scent of infested tea plants, which includes (Z)-3-hexenyl hexanoate. researchgate.net This can lead to increased herbivore pressure on already stressed plants.

Furthermore, the alarm pheromone function of (E)-2-hexenyl hexanoate in the bean bug demonstrates its role in intraspecific communication, warning conspecifics of danger and leading to their dispersal. researchgate.net The use of (E)-2-hexenyl hexanoate as a sex pheromone component in the green mirid highlights its importance in reproduction and population dynamics. nwafu.edu.cnresearchgate.net

Microbial Volatile Organic Compound (mVOC) Production and Interkingdom Signaling

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. When produced by microorganisms such as bacteria and fungi, they are termed microbial volatile organic compounds (mVOCs). These molecules are not merely metabolic byproducts but are increasingly recognized as key players in the complex chemical dialogues that occur between different species and even across biological kingdoms. This interkingdom signaling, mediated by mVOCs, can influence the growth, development, and behavior of interacting organisms, shaping the ecological dynamics of their shared environments.

One such compound that has been identified as an mVOC is Hex-2-EN-1-YL hexanoate. While its role in the chemical ecology of many organisms is still under investigation, research has begun to shed light on its microbial origins.

Detailed Research Findings

Scientific studies have identified the production of (E)-2-hexenyl hexanoate, a synonym for Hex-2-EN-1-YL hexanoate, by the fungus Auriporia aurulenta. In a study exploring the potential of this fungus to produce bioaroma compounds from agro-industrial waste, (E)-2-hexenyl hexanoate was detected among the volatile compounds produced during submerged fermentation. mdpi.com The production of this ester, along with others, highlights the metabolic capacity of fungi to synthesize a wide array of volatile molecules that contribute to their characteristic aromas. mdpi.com

While the direct role of Hex-2-EN-1-YL hexanoate in interkingdom signaling is an area requiring more specific research, the broader context of mVOCs provides a framework for its potential ecological significance. Microbial volatiles are known to mediate interactions between microbes and plants, with effects ranging from plant growth promotion to the induction of defense responses. frontiersin.orgtandfonline.com For instance, general classes of esters are known to be involved in these complex communication networks. researchgate.net The production of Hex-2-EN-1-YL hexanoate by a fungus positions it as a potential signaling molecule in its natural habitat.

The table below summarizes the findings regarding the microbial production of Hex-2-EN-1-YL hexanoate.

| Producing Microorganism | Substrate/Condition | Volatile Compound Detected | Research Focus |

| Auriporia aurulenta | Submerged culture on umbu residue | (E)-2-Hexenyl hexanoate | Bioaroma production |

It is important to note that while the production of Hex-2-EN-1-YL hexanoate by Auriporia aurulenta has been documented, the specific signaling functions of this compound in its ecological context have not been explicitly elucidated in the reviewed literature. The general principles of interkingdom signaling by mVOCs suggest a potential role, but further targeted research is necessary to confirm and detail these interactions.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating individual volatile compounds from intricate mixtures. The choice of technique is dictated by the sample's complexity and the analytical objective, whether it is quantification or identification.

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC × GC-TOFMS) stands as a powerful technique for analyzing highly complex volatile profiles. nih.gov This method enhances peak capacity and resolution by employing two columns with different stationary phases (a non-polar column followed by a polar column). nih.govmdpi.com The separation power of GC × GC allows for the resolution of co-eluting compounds that would otherwise overlap in a standard one-dimensional GC analysis. gcms.cz

The coupling with a time-of-flight mass spectrometer (TOFMS) is critical. TOFMS offers rapid data acquisition rates, which are essential to adequately sample the very narrow peaks (100-200 ms) generated by the second-dimension column. nih.gov This combination provides high-quality, non-skewed mass spectra, aiding in the confident identification of compounds even at trace levels. gcms.cz In the analysis of food aromas or metabolomic profiles, GC × GC-TOFMS can separate thousands of compounds, providing detailed chemical fingerprints. nih.govmdpi.com For instance, in the analysis of apple cultivars, this technique has been used to separate and identify numerous esters, including hexyl hexanoate (B1226103), a structurally similar compound. mdpi.com The structured nature of the resulting chromatograms (contour plots) allows for pattern recognition and the application of chemometric analysis to differentiate samples based on their volatile composition. nih.gov

Table 1: Typical GC × GC-TOFMS Operating Parameters for Volatile Compound Analysis

| Parameter | First Dimension (1D) Column | Second Dimension (2D) Column | Modulator | Mass Spectrometer |

|---|---|---|---|---|

| Stationary Phase | Non-polar (e.g., 5% Phenyl Polysiloxane) | Mid- to high-polarity (e.g., 50% Phenyl Polysiloxane) | Quad-jet or cryogenic | Time-of-Flight (TOF) |

| Typical Dimensions | 30-60 m length, 0.25 mm ID, 0.25 µm film | 1-2 m length, 0.1-0.25 mm ID, 0.1-0.25 µm film | - | - |

| Temperature Program | 40°C hold, ramp 3-8°C/min to 280°C nih.govmdpi.com | Offset of +5 to +15°C relative to the primary oven mdpi.com | Offset of +15 to +40°C relative to the primary oven nih.govmdpi.com | Source at 200-250°C nih.gov |

| Carrier Gas | Helium at 1-1.5 mL/min constant flow nih.govmdpi.com | - | - | - |

| Modulation Period | - | - | 1.5-6 seconds nih.govmdpi.com | Acquisition range 40-550 m/z mdpi.com |

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, efficient, and sensitive sample preparation technique widely used for the analysis of volatile and semi-volatile compounds. scielo.br It is frequently coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of aromas in food and beverages like olive oil, wine, and fruit juices. mdpi.comscielo.brresearchgate.net

The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase) above a solid or liquid sample in a sealed vial. Volatile analytes, such as hex-2-en-1-yl hexanoate, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. nih.gov After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted into the hot injector of a GC, where the adsorbed compounds are thermally desorbed and transferred to the analytical column for separation and subsequent detection by MS. mdpi.com The selection of the fiber coating is crucial for selective and efficient extraction; common coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are effective for a broad range of volatiles. mdpi.comnih.gov The optimization of parameters such as extraction time, temperature, and sample volume is critical to maximize recovery and ensure method reliability. nih.govmdpi.com

Table 2: Optimized HS-SPME Conditions for Volatile Analysis in Food Matrices

| Parameter | Olive Oil Analysis mdpi.comnih.gov | Wine Analysis scielo.br | Fruit Juice Analysis mdpi.com |

|---|---|---|---|

| Fiber Coating | DVB/Carboxen/PDMS | DVB/CAR/PDMS | DVB/CAR/PDMS |

| Sample Volume | 0.5 g | 5 mL (with 1.5g NaCl) | 750 mg mdpi.com |

| Equilibration Time | 10 min | 15 min | 6 min mdpi.com |

| Extraction Temperature | 40-55°C | 30°C | 40°C mdpi.com |

| Extraction Time | 50 min | 35 min | 27 min mdpi.com |

| Desorption | In GC injector at 250°C | In GC injector | In GC injector |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This capability is indispensable for the unambiguous confirmation of a compound's elemental composition. rsc.org While nominal mass spectrometry (e.g., with a standard quadrupole) might identify hex-2-en-1-yl hexanoate with a mass of m/z 198, HRMS can measure its monoisotopic mass with much greater precision (e.g., 198.16198 Da). nih.govnih.gov

This high accuracy allows analysts to generate a unique elemental formula (C₁₂H₂₂O₂ for hex-2-en-1-yl hexanoate) and distinguish it from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas. This is particularly valuable in complex mixture analysis where multiple compounds may have similar retention times. Techniques like ESI-TOF (Electrospray Ionization Time-of-Flight) or Orbitrap-based MS are commonly used to achieve the high resolving power and mass accuracy required for HRMS analysis. rsc.orgresearchgate.net

State-of-the-Art Spectroscopic Methodologies for Structural Elucidation

While chromatography excels at separation, spectroscopy provides detailed information about a molecule's structure, including the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for de novo structure elucidation. While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced 2D NMR pulse sequences are required for a complete and unambiguous assignment of complex molecules like hex-2-en-1-yl hexanoate. rsc.orgnih.gov

¹H-¹H COSY (Correlation Spectroscopy) is used to identify protons that are spin-spin coupled, typically on adjacent carbons, revealing the proton connectivity within the hexenyl and hexanoyl chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the hexenyl and hexanoyl fragments across the ester linkage by observing a correlation from the CH₂ protons at C1' of the alcohol moiety to the carbonyl carbon (C1) of the acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. For hex-2-en-1-yl hexanoate, NOESY can confirm the E or Z configuration of the C2'-C3' double bond by observing the spatial proximity between specific olefinic and allylic protons.

These advanced techniques, used in combination, allow for the complete and unambiguous assignment of all ¹H and ¹³C signals and provide definitive proof of the compound's constitution and conformation. researchgate.netnih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mt.comthermofisher.com These two techniques are often complementary. researchgate.netnih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule. It is particularly sensitive to polar bonds and is excellent for identifying functional groups with strong dipole moments. thermofisher.com For hex-2-en-1-yl hexanoate, the most prominent feature in an FT-IR spectrum would be the very strong absorption band from the ester carbonyl (C=O) stretch.

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar, symmetric bonds and provides valuable information about the carbon backbone of a molecule. mt.com The C=C double bond in the hexenyl moiety and the C-C single bonds of the aliphatic chains would produce strong signals in the Raman spectrum. Because water is a very weak Raman scatterer, this technique is well-suited for analyzing samples in aqueous media. thermofisher.com

By analyzing the characteristic frequencies, a detailed profile of the compound's functional groups can be established.

Table 3: Predicted Vibrational Frequencies for Hex-2-en-1-yl Hexanoate

| Functional Group | Vibration Type | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|---|

| C-H (sp³) | Stretch | 2850–2960 | 2850–2960 | Medium-Strong (IR), Strong (Raman) |

| C-H (sp²) | Stretch | 3010–3095 | 3010–3095 | Medium (IR), Medium (Raman) |

| C=O (Ester) | Stretch | 1735–1750 | 1735–1750 | Very Strong (IR), Weak (Raman) |

| C=C (Alkene) | Stretch | 1640–1680 | 1640–1680 | Medium-Weak (IR), Strong (Raman) |

| C-O (Ester) | Stretch | 1150–1250 | 1150–1250 | Strong (IR), Medium (Raman) |

Hyphenated Analytical Platforms for In Situ and Real-Time Analysis

The detection and characterization of volatile organic compounds (VOCs) like hex-2-en-1-yl hexanoate directly from their biological sources require sophisticated analytical techniques that are both sensitive and rapid. Hyphenated analytical platforms, which couple a separation technique with a spectroscopic detection method, are essential for in situ and real-time analysis of such compounds. nih.gov These methods are crucial for understanding the dynamic emission of volatiles from plants in response to environmental stimuli or during developmental stages like fruit ripening. acs.orgunito.it

Gas chromatography-mass spectrometry (GC-MS) is a foundational hyphenated technique for the analysis of volatile esters. nih.gov For in situ analysis, portable GC devices have been developed that allow for the automated, rapid, and on-site analysis of plant VOCs. acs.org These systems can collect and analyze emission samples over short time frames, providing a near-real-time snapshot of the plant's volatile profile. acs.org For instance, a portable GC system can separate and detect dozens of VOCs in a matter of minutes, using a thermal desorption tube to trap volatiles which are then injected into the GC column for separation and subsequent detection. acs.org This approach avoids interferences that can arise from laboratory-based experiments and provides a more accurate representation of natural emissions. unito.it

Solid-phase microextraction (SPME) coupled with GC-MS is another powerful technique for in vivo headspace sampling of plant volatiles. mdpi.comoup.com SPME-GC-MS allows for non-invasive sampling of the gaseous phase in equilibrium with the plant material. unito.it The SPME fiber adsorbs the VOCs, which are then thermally desorbed into the GC-MS for analysis. Optimization of SPME parameters such as fiber coating, extraction time, and temperature is critical for accurately profiling volatile esters. researchgate.net This method has been successfully used to analyze the complex blend of esters, including various hexyl and hexenyl esters, that contribute to the aroma of fruits like strawberries. nih.govresearchgate.net

For true real-time analysis, Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) offers a significant advantage. Unlike GC-based methods that require separation time, PTR-MS can continuously monitor the concentration of specific VOCs in the air surrounding a plant. mdpi.com This technique has been used to measure the vertical fluxes of VOCs from vegetation, providing immediate data on emission dynamics in response to changing conditions. mdpi.com

The table below summarizes key parameters for hyphenated techniques used in the analysis of volatile esters, similar to hex-2-en-1-yl hexanoate, in plant studies.

| Analytical Platform | Typical Configuration | Sample Throughput | Key Application |

| Portable GC-MS | Thermal Desorption, μPI injector, short column | ~8-15 min per sample acs.org | In situ monitoring of plant health via VOC profile changes acs.org |

| SPME-GC-MS | PDMS/Carboxen fiber, optimized extraction time | ~30-60 min per sample oup.comresearchgate.net | Detailed profiling of flavor esters in ripening fruits nih.govresearchgate.net |

| PTR-MS | Direct air sampling, soft chemical ionization | Continuous/Real-time | Measuring instantaneous VOC emission fluxes from ecosystems mdpi.com |

Stable Isotope Labeling and Tracing in Metabolic Flux Studies

Stable isotope labeling is a powerful methodology for elucidating the biosynthetic pathways of natural products like hex-2-en-1-yl hexanoate. beilstein-journals.org By supplying isotopically labeled precursors (e.g., containing ¹³C or ²H) to a biological system, researchers can trace the atoms' paths into the final synthesized molecules, thereby mapping the metabolic flux and identifying key intermediates. nih.govfrontiersin.orgacs.org This approach is invaluable for understanding how primary metabolites, such as fatty acids and amino acids, are channeled into the production of specialized volatile esters. pnas.orgacs.org

In the context of ester biosynthesis in fruits, stable isotope tracing can reveal the origin of both the acyl-CoA and alcohol moieties that form the ester. For example, studies in apples have used ¹³C-labeled acetic acid to trace its incorporation into headspace volatiles, including various esters. pnas.org The analysis, typically performed by GC-MS or liquid chromatography-mass spectrometry (LC-MS), measures the mass shift in the product molecules, confirming their de novo synthesis from the labeled precursor. pnas.orgacs.org This has been critical in discovering that ripening fruits often synthesize branched-chain esters from newly made precursors rather than from stored pools of amino acids. acs.org

Metabolic flux analysis, enhanced by stable isotope labeling, provides a quantitative understanding of the rates of metabolic reactions. By measuring the degree of isotope enrichment in various metabolites over time, the flow of carbon through different biosynthetic branches can be calculated. frontiersin.orgacs.org For instance, this approach has demonstrated how chilling affects melon flavor by altering the metabolic flux through fatty acid and amino acid pathways that lead to volatile acetate (B1210297) esters. frontiersin.org Similarly, studies on tomato sterol biosynthesis have used mass spectrometry-based metabolomics to show how disrupting one metabolic pathway can alter the flux through related pathways. nih.gov

Recent advancements combine stable isotope labeling with high-resolution mass spectrometry and sophisticated data analysis to track the synthesis and turnover of specific molecules in vivo. nih.gov For example, deuterium (B1214612) oxide (D₂O) can be administered to a living organism, leading to the incorporation of deuterium into newly synthesized compounds, including amino acids, fatty acids, and ultimately, the esters derived from them. nih.gov

The following table details examples of stable isotope applications in studying ester biosynthesis, a process analogous to the formation of hex-2-en-1-yl hexanoate.

| Precursor | Isotope | Organism/System | Analytical Technique | Key Finding |

| Acetic Acid | ¹³C | Apple Fruit Tissue | GC-MS, LC-MS | Confirmed de novo synthesis of esters from primary metabolites during ripening. pnas.org |

| L-Isoleucine | U-¹³C₆ | Trioxacarcin-producing bacterium | Mass Spectrometry | Identified the starter unit for a complex polyketide, demonstrating the utility in tracking precursor incorporation. beilstein-journals.org |

| Sodium Bicarbonate | ¹³C | Chemolithoautotrophic Bacteria | GC-MS | Demonstrated selective labeling of fatty acids to identify active microbial populations in situ. science.gov |

| Deuterium Oxide (D₂O) | ²H | Murine Cartilage | High-Resolution Mass Spectrometry | Measured in vivo synthesis rates and turnover of proteins and other biomolecules. nih.gov |

Enzymatic and Chemoenzymatic Synthesis Methodologies

Biocatalytic Approaches for Esterification Reactions

Biocatalysis, particularly using enzymes like lipases and esterases, has become a cornerstone for the production of flavor esters. foodsafety.institute These enzymes can catalyze esterification reactions with high specificity and efficiency, often in solvent-free systems or green solvents. personalcaremagazine.comnih.gov

The enzymatic synthesis of hex-2-en-1-yl hexanoate (B1226103) involves the direct esterification of hex-2-en-1-ol with hexanoic acid, catalyzed by a lipase (B570770) or an esterase. Lipases (EC 3.1.1.3) are the most commonly used enzymes for this purpose due to their broad substrate specificity, stability in organic solvents, and commercial availability. scielo.brfrontiersin.org The reaction is an equilibrium process where a molecule of water is produced along with the ester.

Lipase-catalyzed synthesis is often performed in non-aqueous or low-water environments to shift the reaction equilibrium towards ester formation and away from the reverse reaction, hydrolysis. scielo.br For instance, the synthesis of a structurally similar compound, (Z)-3-hexen-1-yl caproate, was efficiently catalyzed by germinated rapeseed lipase in a heptane (B126788) solvent system, achieving a 90% yield. lookchem.com Similarly, lipases from Candida rugosa and Rhizomucor miehei have been successfully used to produce other short-chain flavor esters like hexyl acetate (B1210297) and hexyl butyrate (B1204436). scielo.brnih.govnih.gov The synthesis of hex-2-en-1-yl hexanoate can be analogously achieved by reacting its precursor alcohol and acid in the presence of a suitable lipase, such as those from Candida antarctica (often referred to as Novozym 435 when immobilized) or Aspergillus niger. nih.govresearchgate.net

Esterases can also mediate these transformations. A novel esterase, EST5, demonstrated high potential for flavor ester synthesis, showing significant activity in the production of methyl butyrate. mdpi.com While lipases are generally more versatile for a wide range of substrates, esterases can offer high specificity for certain short-chain esters. mdpi.com

The general reaction mechanism for lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism. In this process, the enzyme first reacts with the acyl donor (hexanoic acid) to form a covalent acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (hex-2-en-1-ol) attacks this intermediate, leading to the formation of the ester (hex-2-en-1-yl hexanoate) and regeneration of the free enzyme. researchgate.net

The selection of the right enzyme and its stabilization through immobilization are critical for developing an efficient and economically viable industrial process.

Enzyme Screening: Different lipases exhibit varying levels of activity and specificity towards different substrates. Therefore, screening various commercially available or novel enzymes is a crucial first step. For the synthesis of alkyl benzoate (B1203000) esters, a study screened lipases such as Novozym 435 (Candida antarctica lipase B), Lipozyme TL IM (Thermomyces lanuginosus), and Lipase AYS Amano (Candida rugosa), finding Novozym 435 to be the most active catalyst. acs.org A similar screening approach would be essential to identify the optimal biocatalyst for producing hex-2-en-1-yl hexanoate. A study on aromatic ester synthesis screened lipases from Candida rugosa (CRL), Mucor javanicus, and Candida sp., concluding that CRL was the most active for producing hexyl butyrate and geranyl butyrate. nih.gov

Immobilization Strategies: Immobilizing enzymes on solid supports offers numerous advantages, including enhanced stability (thermal and operational), easier separation from the reaction mixture, and the potential for continuous processing and catalyst reuse. nih.govmdpi.com Physical adsorption on hydrophobic supports is a common and cost-effective method for lipase immobilization. nih.gov

Recent research has focused on novel materials for immobilization to further boost catalytic efficiency. For instance, Candida antarctica lipase B (CALB) was immobilized on hydrophobic dendritic mesoporous silica (B1680970) nanospheres (DMSN-C₈). This novel biocatalyst, CALB@DMSN-C₈, achieved a 98.5% conversion rate in the synthesis of ethyl hexanoate in just 30 minutes and maintained high efficiency over 20 reuse cycles. acs.org Another study successfully immobilized Candida rugosa lipase on Diaion HP-20, a hydrophobic mesoporous support, which showed excellent performance and reusability in the synthesis of hexyl butyrate, retaining 93% of its activity after six cycles. nih.govnih.gov

Table 1: Comparison of Immobilized Lipases for Flavor Ester Synthesis

| Enzyme (Source) | Support Material | Target Ester | Conversion Yield | Reaction Time | Key Findings & Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Dendritic Mesoporous Silica Nanospheres (DMSN-C₈) | Ethyl hexanoate | 98.5% | 30 min | Exceptional efficiency and stability; retained high activity over 20 cycles. acs.org |

| Candida rugosa Lipase (CRL) | Diaion HP-20 (Hydrophobic Resin) | Hexyl butyrate | 89.1% | 150 min | High activity and retained 93% of initial activity after 6 cycles. nih.govnih.gov |

| Rhizomucor miehei Lipase (Lipozyme IM-77) | Macroporous acrylic resin | Hexyl acetate | ~95% (optimized) | ~6 hours | Transesterification was optimized using response surface methodology. acs.org |

| Aspergillus niger Lipase | (Crude enzyme) | Ethyl caprylate | 24.7% | Not specified | Demonstrated synthesis capability in a novel soybean-oil-solvent system. nih.gov |

Chemoenzymatic Strategies for Stereoselective Production

Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions to create complex molecules with specific stereochemistry. For a compound like hex-2-en-1-yl hexanoate, stereoselectivity is relevant to the configuration of the carbon-carbon double bond, which can exist as either the (E)- (trans) or (Z)- (cis) isomer. These isomers often possess distinct aroma profiles.

A viable chemoenzymatic route to produce a specific isomer of hex-2-en-1-yl hexanoate involves two key stages:

Enzymatic Resolution: The process can start with the enzymatic kinetic resolution of a racemic precursor, typically the allylic alcohol (hex-2-en-1-ol). Lipases are highly effective at catalyzing the enantioselective acylation or hydrolysis of racemic alcohols, separating them into a highly enantioenriched alcohol and an ester. scirp.org This strategy has been successfully applied to resolve various allylic alcohols, which are then used as chiral building blocks. mdpi.com

Stereoselective Chemical Transformation: The resolved chiral precursor is then subjected to a chemical reaction that proceeds with high stereoselectivity to form the desired ester. For creating α,β-unsaturated esters, a combination of enzymatic reduction of a carboxylic acid to an aldehyde, followed by a chemical Wittig reaction, has been demonstrated. beilstein-journals.orgresearchgate.net This approach allows for the controlled formation of the double bond. Alternatively, modern cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions, can be used with stereodefined enol phosphates to create fully substituted (E)- or (Z)-α,β-unsaturated esters with high stereoretention. rsc.org

Therefore, a potential chemoenzymatic pathway could involve the lipase-catalyzed resolution of a suitable precursor, followed by a stereoselective olefination or cross-coupling reaction to construct the (E)- or (Z)-double bond of hex-2-en-1-yl hexanoate with high isomeric purity.

Novel Synthetic Routes and Green Chemistry Principles

Adherence to the principles of green chemistry is a major driver in the development of new synthetic methods for flavors and fragrances. sigmaaldrich.com This involves using renewable feedstocks, safer solvents, and highly efficient, waste-minimizing catalytic processes. personalcaremagazine.com

While enzymes are excellent green catalysts, research is also active in developing sustainable solid acid catalysts to replace traditional corrosive and difficult-to-remove homogeneous acids like sulfuric acid. mdpi.com These heterogeneous catalysts are easily recoverable and reusable, reducing waste and simplifying product purification. ingentaconnect.com

Recent innovations in sustainable catalysts for esterification include:

Sulfonated Carbon-Based Catalysts: Solid acid catalysts have been synthesized from biomass waste, such as açai seeds, through hydrothermal carbonization followed by sulfonation. repec.org These catalysts show high thermal stability and excellent activity in esterification reactions, with conversion rates between 89% and 93%. They are cost-effective, simple to produce, and can be recycled multiple times with minimal loss of activity. repec.orgresearchgate.net

Bimetallic and Cluster Catalysts: Researchers have developed novel metal-based catalysts that operate under greener conditions. For example, rhodium-ruthenium (RhRu) bimetallic oxide clusters have been shown to be highly efficient for producing aryl esters using molecular oxygen as the sole oxidant, with water as the only byproduct. labmanager.com Another example is the development of titanium-bismuth cluster catalysts that are stable and effective for esterification reactions. wisc.edu

Solid-Supported Lipases in Water: In a remarkable green chemistry approach, the commercially available immobilized lipase Novozym-435 has been shown to effectively catalyze esterification reactions using only water as the reaction medium. rsc.org This method avoids organic solvents entirely and allows for the recycling of both the catalyst and the aqueous medium, demonstrating high potential for sustainable chemical production. rsc.org

Flow chemistry, or continuous-flow processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. scielo.br In a flow system, reagents are continuously pumped through a reactor (e.g., a heated tube or a packed bed), where the reaction occurs. This approach allows for superior control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, better selectivity, and improved safety. rsc.orghybrid-chem.com

The synthesis of flavor esters is particularly well-suited for flow chemistry. Studies have shown that combining continuous-flow reactors with immobilized enzymes creates a highly efficient and scalable production system. nih.govresearchgate.net For example, the synthesis of chiral esters using an immobilized lipase in a continuous-flow reactor achieved high conversions in only 70 minutes, compared to 48 hours required for a similar conversion in a batch process. scielo.brresearchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Flavor Esters

| Target Ester | Catalyst | Process Type | Reaction Time | Conversion / Yield | Reference |

|---|---|---|---|---|---|

| Chiral Acetate Esters | Immobilized Lipase | Batch | 48 hours | >48% | scielo.brresearchgate.net |

| Continuous Flow | 70 minutes | >40% | |||

| Acetate & Propanoate Esters | Chemical Catalyst (Acid) | Batch | 120 minutes | ~85% | scielo.br |

| Continuous Flow | 60 minutes | >88% | |||

| Biowax Esters | Chemical Catalyst (Acid) | Batch | 12 hours | Not specified (High Temp: 90-120°C) | acs.org |

| Continuous Flow | 30 minutes | High Yields (Low Temp: 55°C) |

The application of flow chemistry to the synthesis of hex-2-en-1-yl hexanoate, likely using a packed-bed reactor containing an immobilized lipase, could dramatically reduce reaction times, increase productivity, and allow for a more automated and scalable manufacturing process. acs.orgacs.org

Genetic Engineering and Synthetic Biology Applications

Metabolic Engineering of Microbial and Plant Chassis for Enhanced Biosynthesis

Metabolic engineering is a cornerstone for the bio-production of hex-2-en-1-yl hexanoate (B1226103). This process involves the targeted modification of an organism's metabolic network to channel precursors towards the synthesis of the desired compound. The biosynthesis of hex-2-en-1-yl hexanoate relies on two key precursors: hexanoyl-CoA (derived from hexanoic acid) and (E)-2-hexen-1-ol. Engineering efforts are thus concentrated on increasing the intracellular pools of these molecules in selected microbial or plant hosts.

Microorganisms like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli are common choices for metabolic engineering due to their fast growth, well-understood genetics, and established genetic tools. In yeast, two primary pathways have been engineered for the production of medium-chain fatty acids (MCFAs) like hexanoic acid: a modified fatty acid biosynthesis (FAB) pathway and a heterologous reverse β-oxidation (rBOX) pathway. Similarly, various bacteria, including Rhodococcus and Pseudomonas putida, are explored as robust chassis for producing valuable chemicals due to their metabolic versatility.

In plants, the biosynthesis of volatile compounds, including C6-derivatives, is often linked to the lipoxygenase (LOX) pathway, which breaks down fatty acids. Engineering plants such as Nicotiana benthamiana has shown promise for producing precursors like hexanoic acid, which is essential for the synthesis of various secondary metabolites.

A primary strategy to boost the production of hex-2-en-1-yl hexanoate precursors is the overexpression of genes encoding rate-limiting enzymes in their respective biosynthetic pathways. For the hexanoyl-CoA precursor, this involves engineering the fatty acid synthesis or rBOX pathways.

For instance, in S. cerevisiae, combining the FAB and rBOX pathways has resulted in hexanoic acid titers of up to 120 mg/L. Pathway optimization often involves not just overexpression but also the careful selection of enzymes from different species and the elimination of competing metabolic pathways. One study demonstrated that expressing different combinations of enzymes for the rBOX pathway in S. cerevisiae was crucial for controlling the chain length of the fatty acids produced. The choice of 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase, for example, significantly influenced whether the final product was predominantly butyric, hexanoic, or octanoic acid.

Key optimization strategies include:

Increasing Precursor Supply: Enhancing the availability of acetyl-CoA, the basic building block for fatty acid synthesis.

Boosting Cofactor Availability: Deleting competing pathways to increase the pool of cofactors like NADH. For example, knocking out the glycerol-3-phosphate dehydrogenase gene (GPD2) in S. cerevisiae redirects NADH from glycerol (B35011) production to the rBOX pathway, significantly increasing hexanoic acid titers.

Enzyme Selection: Testing homologous genes from different organisms to find the most efficient enzymes for each step of the pathway.

The table below summarizes research findings on the metabolic engineering of S. cerevisiae for enhanced hexanoic acid production, a key precursor for hex-2-en-1-yl hexanoate.

| Engineered Strain / Pathway | Key Genetic Modifications | Resulting Hexanoic Acid Titer | Reference | |

Future Research Directions and Unanswered Questions

Elucidation of Novel Biosynthetic Enzymes and Pathways in Underexplored Organisms

The biosynthesis of volatile esters is a complex process involving multiple enzymatic steps. In many well-studied fruits like strawberries, the final step is catalyzed by alcohol acyltransferases (AATs), which combine an alcohol with an acyl-CoA. researchgate.netnih.gov The precursors for these reactions are derived from the metabolism of lipids and amino acids. nih.govacs.org For instance, the degradation of fatty acids such as linoleic and linolenic acids produces volatile aldehydes, which are then reduced to alcohols by alcohol dehydrogenases (ADH), providing the alcohol substrate for AATs. researchgate.netnih.gov

However, the specific enzymes and pathways responsible for producing Hex-2-en-1-yl hexanoate (B1226103) remain largely uncharacterized, particularly in organisms that have not been extensively studied. While research has identified AATs in fruits like strawberry and banana, predicting substrate preference based on gene sequence alone has proven difficult. nih.govoup.com This suggests that a wide diversity of enzymes with specific functions may exist across the plant kingdom. Future research should aim to identify and characterize novel AATs and other biosynthetic enzymes from a broader range of organisms, including less common fruits, vegetables, and even fungi, which are known producers of volatile organic compounds (VOCs). nih.govnih.gov Such exploration could reveal new catalytic mechanisms and enzymes with unique substrate specificities for producing Hex-2-en-1-yl hexanoate.

Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) in Comprehensive Pathway Discovery

A holistic understanding of Hex-2-en-1-yl hexanoate biosynthesis requires the integration of multiple "omics" technologies. nih.gov These powerful approaches provide a system-wide view of the molecular processes occurring within an organism.

Genomics and Transcriptomics: These technologies are essential for identifying the genes encoding biosynthetic enzymes. Transcriptomic analyses of various fruits, including pear, melon, and kiwifruit, have successfully identified differentially expressed genes (DEGs) involved in the formation of volatile esters during ripening. nih.govresearchgate.netmdpi.comnih.gov For example, studies have correlated the expression of specific AAT genes with the production of esters. nih.gov Future work should apply these methods to plants known to produce Hex-2-en-1-yl hexanoate to pinpoint candidate genes involved in its specific biosynthetic pathway.

Proteomics: This approach analyzes the entire set of proteins in a cell or tissue. It can be used to identify enzymes that are actively expressed when Hex-2-en-1-yl hexanoate is being produced. nih.gov Proteomic studies can confirm that the genes identified through transcriptomics are indeed translated into functional enzymes and can reveal post-translational modifications that may regulate enzyme activity. nih.govebi.ac.uk

Metabolomics: This is the study of the complete set of small-molecule metabolites. Metabolomic profiling can identify the precursors (e.g., specific alcohols and acyl-CoAs) and products of metabolic pathways. mdpi.commdpi.com By correlating changes in the metabolome with gene expression data, researchers can build comprehensive models of how Hex-2-en-1-yl hexanoate synthesis is regulated. researchgate.netmdpi.com

Integrated multi-omics studies have already proven effective in elucidating the complex networks governing flavor formation in fermented foods and fruit development. mdpi.comresearchgate.netmaxapress.com Applying these integrated strategies is a critical next step to fully map the biosynthesis and regulation of Hex-2-en-1-yl hexanoate, uncovering the intricate interplay between genes, proteins, and metabolites. nih.govmaxapress.com

Advanced Computational Chemistry and Molecular Modeling for Structure-Function Relationships and Receptor Interactions

Advanced computational methods offer a powerful, non-experimental approach to understanding the properties of Hex-2-en-1-yl hexanoate. Esters are structurally flexible molecules, and their physical and chemical properties are dictated by their three-dimensional structure. wikipedia.orgsolubilityofthings.com Computational chemistry and molecular modeling can be used to:

Predict Molecular Properties: These tools can calculate key physicochemical properties of Hex-2-en-1-yl hexanoate, such as its polarity, volatility, and solubility, which are crucial for its function as a flavor and fragrance compound. pressbooks.pub

Analyze Structure-Function Relationships: By modeling the interaction of Hex-2-en-1-yl hexanoate with biosynthetic enzymes (like AATs) or receptor proteins (like olfactory receptors), researchers can understand the structural basis of its synthesis and perception. This can help explain why certain enzymes are specific for its precursors and how its "fruity" aroma is detected.

Guide Enzyme Engineering: Understanding the active site of biosynthetic enzymes through molecular docking simulations can guide protein engineering efforts to create novel biocatalysts with improved efficiency or altered substrate specificity for producing desired flavor compounds.

While these computational approaches are well-established in chemistry and drug discovery, their application to specific flavor esters like Hex-2-en-1-yl hexanoate is a significant and underexplored research area. Such studies would provide invaluable insights that complement experimental work.

Exploration of New Biocatalytic Systems for Sustainable and Scalable Production

There is growing consumer and industrial demand for natural and sustainably produced flavor compounds. nih.gov Biocatalysis, which uses enzymes or whole microbial cells to perform chemical reactions, offers a green alternative to traditional chemical synthesis. website-files.comresearchgate.net Research has demonstrated the potential for using lipases and other enzymes to produce various esters. nih.govwebsite-files.com Future research on Hex-2-en-1-yl hexanoate should focus on developing novel biocatalytic systems for its production.

Key areas for exploration include:

Novel Biocatalysts: Screening for new enzymes from diverse microbial sources or using protein engineering to improve the activity and stability of known enzymes. researchgate.netmdpi.com

Whole-Cell Systems: Utilizing engineered microorganisms as "cell factories" to convert simple sugars or waste streams into Hex-2-en-1-yl hexanoate. researchgate.netvlaggraduateschool.nl This approach can be more cost-effective as it avoids costly enzyme purification.

Process Optimization: Developing advanced reactor configurations, such as continuous-flow microreactors or systems with in-situ product removal, to overcome challenges like low product yields and enzyme inhibition. vlaggraduateschool.nlresearchgate.netbeilstein-journals.org The use of immobilized enzymes is another strategy that can enhance stability and allow for catalyst reuse, making the process more economical and sustainable. nih.govresearchgate.netmdpi.com

Hybrid Cascades: Combining biocatalytic steps with chemocatalytic reactions in a one-pot system to expand the range of possible products from simple starting materials. rsc.org

These approaches align with the principles of green chemistry and could lead to the efficient, sustainable, and scalable production of Hex-2-en-1-yl hexanoate for the food and fragrance industries. nih.gov

Role of Hex-2-EN-1-YL Hexanoate in Plant Stress Responses and Immunity Mechanisms

Volatile organic compounds, including esters, play a crucial role in how plants interact with their environment. nih.gov They can act as defense compounds against pathogens and herbivores or as signaling molecules in plant-to-plant communication. nih.govmdpi.com A class of compounds known as green leaf volatiles (GLVs), which are produced by plants upon tissue damage, includes various C6-alcohols and their esters. nih.govnih.gov

Research has shown that certain hexenyl esters are active in plant defense. For example:

(Z)-3-hexenyl butyrate (B1204436) and (Z)-3-hexenyl propionate have been shown to induce stomatal closure and enhance resistance to bacterial infection in tomato plants. nih.gov (Z)-3-hexenyl butyrate has also been found to be effective in several other plant species. plantbiologyconference.com

(Z)-3-hexenyl acetate (B1210297) can prime or directly induce anti-herbivore defenses in plants. nih.govmdpi.com

While the defensive roles of these related C6-esters are becoming clearer, the specific function of Hex-2-en-1-yl hexanoate in plant stress responses and immunity remains an important unanswered question. It is plausible that, like its structural relatives, it is involved in defense signaling. Future research should investigate whether Hex-2-en-1-yl hexanoate is produced in response to biotic (e.g., pathogen attack, herbivory) or abiotic (e.g., drought, wounding) stress and what, if any, defensive or signaling role it plays. This could uncover new mechanisms of plant immunity and potentially lead to novel applications in agriculture for enhancing crop resilience. plantbiologyconference.comnih.gov

Q & A

Q. What are the established methods for synthesizing Hex-2-EN-1-YL hexanoate, and how can reaction parameters be optimized for yield?

Hex-2-EN-1-YL hexanoate can be synthesized via esterification between hexanoic acid and 2-hexen-1-ol using acid catalysts (e.g., Amberlyst-15). Key parameters include molar ratio (e.g., 1:2 acid:alcohol), temperature (70–90°C), and catalyst loading (5–10% w/w). Kinetic studies using MATLAB or Sigma-Plot can model reaction progress, while FTIR confirms ester formation by tracking carbonyl (C=O) and hydroxyl (O-H) peaks . External/internal diffusion effects should be minimized by adjusting agitation speed and particle size.

Q. How can Gas Chromatography-Mass Spectrometry (GC-MS) and retention indices be applied to identify Hex-2-EN-1-YL hexanoate in complex matrices?

Use non-polar columns (e.g., DB-5MS) with helium carrier gas. Retention indices (RI) calibrated against n-alkanes (C8–C20) improve identification accuracy. For trace analysis, Solid-Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE) pre-concentrates volatile esters. Co-injection with authentic standards and spectral matching (NIST database) validates structural assignments .

Q. What are the natural sources of Hex-2-EN-1-YL hexanoate, and how does its concentration vary during biological development?

This ester is a volatile organic compound (VOC) in fruits like Prunus humilis (Chinese dwarf cherry), where its concentration peaks during ripening (e.g., 8.23–13.11 μg/g in mature fruit). Dynamic Headspace Sampling (DHS) coupled with GC-MS quantifies temporal changes, while Principal Component Analysis (PCA) clusters samples by developmental stage .

Advanced Research Questions

Q. What thermodynamic and kinetic models explain the esterification mechanism of Hex-2-EN-1-YL hexanoate synthesis?

The pseudo-homogeneous model accounts for temperature-dependent equilibrium constants (Keq) and activation energy (Ea ≈ 45–60 kJ/mol). Thermodynamic parameters (ΔH, ΔS) derived from Van’t Hoff plots reveal endothermic behavior. External mass transfer limitations are assessed via the Carberry number, while the Weisz-Prater criterion evaluates internal diffusion .

Q. How do stereoisomerism and double-bond positioning (e.g., E/Z configuration) influence the olfactory properties of Hex-2-EN-1-YL hexanoate?

(E)-isomers exhibit stronger fruity/grassy notes due to enhanced molecular rigidity and receptor binding. Chiral GC columns (e.g., β-cyclodextrin) resolve isomers, and Olfactometry Detection (GC-O) with Aroma Extract Dilution Analysis (AEDA) quantifies odor thresholds. Computational docking studies predict interactions with olfactory receptors OR1A1/OR2W1 .

Q. What biosynthetic pathways in microbial co-cultures enable Hex-2-EN-1-YL hexanoate production from CO2?

Synthetic co-cultures of Acetobacterium woodii (CO2 → acetate) and Clostridium drakei (acetate → hexanoate via reverse β-oxidation) can produce hexanoate precursors. Genetic engineering (e.g., thioesterase overexpression) redirects carbon flux. Continuous bioreactors with H2/CO2 gas mixtures optimize productivity (≥2 g/L/day), while minimizing acetate/butyrate byproducts .

Q. How do ligand-exchange dynamics on nanoparticle surfaces affect the stability of hexanoate derivatives in catalytic systems?

In CdSe quantum dots, hexanoate ligands exhibit tgg rotational mobility and cone diffusion, as shown by C CODEX NMR. Mixed ligands (e.g., hexanoate/myristate) reduce steric hindrance, enhancing colloidal stability. Monte Carlo simulations predict ligand distribution patterns (random vs. partitioned) .

Methodological Best Practices

- Data Reporting : Include raw GC-MS chromatograms and processed data (e.g., RI, peak areas) in appendices, with critical trends summarized in the main text .

- Ethical Synthesis : Avoid commercial synthesis routes (e.g., Sigma-Aldrich protocols) unless validated for reproducibility .

- Statistical Validation : Apply ANOVA to compare VOC concentrations across biological replicates, with Tukey’s HSD post-hoc testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.